molecular formula N2O6Zn<br>Zn(NO3)2<br>Zn(NO3)2<br>N2O6Zn B079279 ZINC nitrate CAS No. 13778-30-8

ZINC nitrate

Cat. No. B079279
CAS RN: 13778-30-8
M. Wt: 189.4 g/mol
InChI Key: ONDPHDOFVYQSGI-UHFFFAOYSA-N
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Patent
US04219348

Procedure details

For use in preparing the aforementioned 15-0-0-5Zn solution, zinc nitrate solution containing about 16.5% zinc may be obtained commercially or prepared by reaction of metallic zinc or zinc oxide with nitric acid and introducing sufficient water to the reaction mixture to provide a zinc nitrate product solution containing about 16.5% zinc (47.8% zinc nitrate). This is accomplished by adding commercially available granular zinc oxide (containing about 80% zinc ) to a mixture of water and commercial strength (about 55%) nitric acid solution in a vessel provided with agitation and means for temperature control, e.g., coil(s) for steam heating and water cooling, together with a temperature sensing device. Typically, a 10 part batch of said zinc nitrate solution is prepared by adding to the reaction vessel about 5.8 parts of 55% nitric acid and 2.1 parts of water. After thorough mixing, granular zinc oxide is added over a period of about 15 to 30 minutes, accompanied by vigorous agitation. Once vigorous reaction has begun and during the period that it is self-sustaining, cooling is employed to maintain a reaction mix temperature of around 140° to 180° F. The rate of addition of zinc oxide granules is governed by the ability to maintain such temperature. The total reaction, generally requiring around 30-45 minutes, is usually deemed complete when substantially no particles of unreacted zinc oxide remain in the reaction mixture and the pH of said mixture has risen from about 0 to about 2 to 3.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Zn:1].[O-2].[Zn+2].[N+:4]([O-:7])([OH:6])=[O:5]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Zn+2:1].[N+:4]([O-:7])([O-:6])=[O:5] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with agitation
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
Once vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction
ADDITION
Type
ADDITION
Details
mix temperature of around 140° to 180° F
TEMPERATURE
Type
TEMPERATURE
Details
to maintain such temperature
CUSTOM
Type
CUSTOM
Details
The total reaction

Outcomes

Product
Details
Reaction Time
37.5 (± 7.5) min
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04219348

Procedure details

For use in preparing the aforementioned 15-0-0-5Zn solution, zinc nitrate solution containing about 16.5% zinc may be obtained commercially or prepared by reaction of metallic zinc or zinc oxide with nitric acid and introducing sufficient water to the reaction mixture to provide a zinc nitrate product solution containing about 16.5% zinc (47.8% zinc nitrate). This is accomplished by adding commercially available granular zinc oxide (containing about 80% zinc ) to a mixture of water and commercial strength (about 55%) nitric acid solution in a vessel provided with agitation and means for temperature control, e.g., coil(s) for steam heating and water cooling, together with a temperature sensing device. Typically, a 10 part batch of said zinc nitrate solution is prepared by adding to the reaction vessel about 5.8 parts of 55% nitric acid and 2.1 parts of water. After thorough mixing, granular zinc oxide is added over a period of about 15 to 30 minutes, accompanied by vigorous agitation. Once vigorous reaction has begun and during the period that it is self-sustaining, cooling is employed to maintain a reaction mix temperature of around 140° to 180° F. The rate of addition of zinc oxide granules is governed by the ability to maintain such temperature. The total reaction, generally requiring around 30-45 minutes, is usually deemed complete when substantially no particles of unreacted zinc oxide remain in the reaction mixture and the pH of said mixture has risen from about 0 to about 2 to 3.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Zn:1].[O-2].[Zn+2].[N+:4]([O-:7])([OH:6])=[O:5]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Zn+2:1].[N+:4]([O-:7])([O-:6])=[O:5] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with agitation
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
Once vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction
ADDITION
Type
ADDITION
Details
mix temperature of around 140° to 180° F
TEMPERATURE
Type
TEMPERATURE
Details
to maintain such temperature
CUSTOM
Type
CUSTOM
Details
The total reaction

Outcomes

Product
Details
Reaction Time
37.5 (± 7.5) min
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.